2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester
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Description
Synthesis Analysis
The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material . N-bromosuccinimide (NBS) is used as the brominating reagent, and azobisisobutyronitrile (AIBN) is used as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals .Molecular Structure Analysis
The molecular structure of this compound is based on the pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom.Chemical Reactions Analysis
The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .Scientific Research Applications
Conversion of Biomass to Value-Added Chemicals
The transformation of plant biomass into furan derivatives, including 2,3-Pyridinedicarboxylic acid derivatives, is pivotal for sustainable chemical production. These derivatives serve as alternative feedstocks, potentially replacing oil, natural gas, and coal in the chemical industry. The emphasis is on the synthesis of monomers and polymers, porous carbon materials, engine fuels, and pharmaceuticals, highlighting the versatility and sustainability of biomass-derived chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Biotechnological Production of Lactic Acid Derivatives
Lactic acid, derived from biomass, is highlighted for its potential in green chemistry as a precursor for various chemicals, including pyruvic acid, acrylic acid, and lactate esters. This illustrates the broader scope of biomass utilization beyond traditional applications, emphasizing the role of biotechnological routes in the production of environmentally friendly chemical derivatives (Gao, Ma, & Xu, 2011).
Synthesis and Applications of Xylan Derivatives
The chemical modification of xylan to produce biopolymer ethers and esters with specific properties is another application area. These modifications enhance the functionality and application potential of xylan in various industries, including drug delivery and as additives in the paper industry. This research underscores the importance of biomass-derived materials in developing new functional materials with diverse applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Development of Ester Products from Phytogenic Substrates
The alkoxycarbonylation of unsaturated phytogenic substrates for ester synthesis presents a method to use renewable resources for the production of industrial chemicals. This approach is significant for creating sustainable and environmentally friendly processes in the chemical industry, highlighting the role of solid catalysts in enhancing process efficiency and selectivity (Sevostyanova & Batashev, 2023).
properties
IUPAC Name |
dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHDTQWOJRFFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455108 |
Source
|
Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |
CAS RN |
139123-56-1 |
Source
|
Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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